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Compound of Interest

Compound Name: 4-Hydrazinylbenzenesulfonamide

Cat. No.: B1582950

4-Hydrazinylbenzenesulfonamide, often handled as its more stable hydrochloride salt (CAS
17852-52-7), is a pivotal intermediate in synthetic organic and medicinal chemistry.[1][2] Its
molecular architecture, featuring both a reactive hydrazinyl group and a sulfonamide moiety,
renders it a versatile building block for the construction of a multitude of heterocyclic
compounds.[3] The primary significance of this compound in the pharmaceutical industry lies in
its role as a key precursor in the industrial synthesis of Celecoxib, a selective cyclooxygenase-
2 (COX-2) inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[4][5]

This guide provides a comprehensive exploration of the core synthetic routes to 4-
Hydrazinylbenzenesulfonamide, delving into the underlying reaction mechanisms, process
considerations, and detailed experimental protocols. The discussion is tailored for researchers,
scientists, and drug development professionals, emphasizing the causality behind experimental
choices to ensure both technical accuracy and practical applicability.

Primary Synthesis Pathways: A Comparative
Analysis

Two principal and well-established methodologies dominate the synthesis of 4-
Hydrazinylbenzenesulfonamide. The choice between them is often dictated by factors such
as the availability and cost of starting materials, desired scale of production, yield and purity
requirements, and equipment availability.[3][5]
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» Pathway I: Diazotization and Reduction of 4-Aminobenzenesulfonamide (Sulfanilamide): This

is the classic, widely-documented laboratory-scale approach.[3][6]

o Pathway Il: Nucleophilic Aromatic Substitution of 4-Chlorobenzenesulfonamide: This
alternative route is often favored for industrial-scale production due to its high efficiency and

the cost-effectiveness of its starting material.[3][5][7]

The following diagram illustrates the high-level logic of these two distinct synthetic approaches.

Pathway I: Diazotization & Reduction

Sulfanilamide
(4-Aminobenzenesulfonamide)

Step 1: Diazotization
(NaNOz, HClI, 0-5°C)

Pathway II: Nucleophilic Substitution

(Diazonium Salt Intermediate) G-ChIorobenzenesquonamida

Step 2: Reduction Direct Substitution
(e.g., SnClz, Na2S0s) (Hydrazine Hydrate, High T & P)

Core Compound

(or its HCI salt)

G-HydrazinylbenzenesuIfonamide)
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Caption: High-level overview of the two primary synthesis pathways.

Pathway I: The Classic Route via Diazotization of
Sulfanilamide
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This two-step method begins with the readily available and inexpensive starting material, 4-
aminobenzenesulfonamide (sulfanilamide).[3]

Step 1: Diazotization of the Primary Aromatic Amine

Mechanism and Rationale: The conversion of a primary aromatic amine to a diazonium salt is a
cornerstone reaction in organic synthesis.[8][9] The process is initiated by mixing sodium nitrite
(NaNO-2) with a strong mineral acid, typically hydrochloric acid (HCI), to generate nitrous acid
(HNO:2) in situ.[9] The aromatic amine of sulfanilamide then acts as a nucleophile, attacking the
nitrous acid. A series of proton transfers and water elimination steps follow, ultimately yielding
the 4-sulfamoylbenzenediazonium chloride intermediate.[8][10][11]

A critical parameter for this reaction is temperature. The diazonium salt is thermally unstable
and prone to decomposition, which can lead to unwanted side products and reduced yields.[8]
[12] Therefore, the reaction must be strictly maintained at low temperatures, typically between
0 and 5°C, using an ice bath.[3][13] This low temperature ensures the stability of the diazonium
salt long enough for the subsequent reduction step.[3]

Diazotization Mechanism

Nitrous Acid
(HNO2)

Sulfanilamide Nucleophilic attack N-Nitrosamine Tautomerization Diazohydroxide Protonation & -H20 ) S
p > —Tautomerization », 4- Ar-N2*
(Ar-NH2) (Ar-NH-N=0) (Ar-N=N-OH) ——————————— > 4-Sulfamoylbenzenediazonium ion(Ar-N2+*)
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Caption: Simplified mechanism of diazonium salt formation from sulfanilamide.

Step 2: Reduction of the Diazonium Salt

Mechanism and Rationale: The diazonium salt intermediate is then reduced to the target
hydrazine.[9][14] Several reducing agents can be employed for this transformation.

o Stannous Chloride (SnCl2): A widely used and effective reducing agent for this purpose.[3]
[14] The diazonium salt solution is typically added to a cold, acidic solution of stannous

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pdf.benchchem.com/21/Synthesis_of_4_Hydrazinylbenzenesulfonamide_Hydrochloride_A_Technical_Guide_for_Researchers.pdf
https://alrasheedcol.edu.iq/modules/lect/lect/7312-Lab10.pdf
https://satheejee.iitk.ac.in/article/chemistry/chemistry-diazotization-reaction/
https://satheejee.iitk.ac.in/article/chemistry/chemistry-diazotization-reaction/
https://alrasheedcol.edu.iq/modules/lect/lect/7312-Lab10.pdf
https://www.researchgate.net/figure/Synthesis-of-4-hydrazinylbenzenesulfonamide-Sulfanilamide-1-was-converted-through-a_fig7_399100092
https://www.researchgate.net/figure/NO-reacts-with-sulphanilamide-to-form-diazonium-ion_fig15_224516769
https://alrasheedcol.edu.iq/modules/lect/lect/7312-Lab10.pdf
https://eureka.patsnap.com/patent-CN110256304A
https://pdf.benchchem.com/21/Synthesis_of_4_Hydrazinylbenzenesulfonamide_Hydrochloride_A_Technical_Guide_for_Researchers.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1200737.htm
https://pdf.benchchem.com/21/Synthesis_of_4_Hydrazinylbenzenesulfonamide_Hydrochloride_A_Technical_Guide_for_Researchers.pdf
https://www.benchchem.com/product/b1582950?utm_src=pdf-body-img
https://satheejee.iitk.ac.in/article/chemistry/chemistry-diazotization-reaction/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Amines/Reactivity_of_Amines/Reactions_of_Aryl_Diazonium_Salts
https://pdf.benchchem.com/21/Synthesis_of_4_Hydrazinylbenzenesulfonamide_Hydrochloride_A_Technical_Guide_for_Researchers.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Amines/Reactivity_of_Amines/Reactions_of_Aryl_Diazonium_Salts
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

chloride.[4][15] The tin(ll) is oxidized to tin(IV) as it reduces the diazonium group to the
hydrazine.

e Sodium Sulfite (Na2S0s): An alternative reducing agent that can provide excellent yields,
sometimes reported as high as 88%.[3][16]

e L-Ascorbic Acid (Vitamin C): A "green chemistry" alternative that avoids the use of heavy
metals like tin.[17][18] This method is particularly advantageous for producing materials for
pharmaceutical use, where metal contamination is a significant concern.[17]

The choice of reducing agent can influence the reaction conditions, yield, and purity of the final
product. For laboratory preparations, stannous chloride remains a common and reliable choice.
[3][15]

Experimental Protocol: Synthesis from Sulfanilamide

This protocol is a synthesized representation based on established methodologies.[3][4][15]

e Reaction Setup: In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath,
dissolve 20 mmol of 4-aminobenzenesulfonamide (sulfanilamide) in a mixture of 10 mL of
concentrated hydrochloric acid and 20 g of crushed ice.[3][15] Stir until a fine suspension is
formed, ensuring the temperature is maintained below 5°C.[3]

» Diazotization: While stirring vigorously, slowly add a pre-cooled agueous solution of 20 mmol
of sodium nitrite (NaNO2) dropwise.[4][15] Maintain the temperature strictly between 0 and
5°C throughout the addition.[3] Continue stirring for 30-60 minutes until the solution becomes
clear, indicating the complete formation of the diazonium salt (4-sulfamoylbenzenediazonium
chloride).[4][13]

o Preparation of Reducing Agent: In a separate flask, prepare a cold solution of stannous
chloride dihydrate (SnCl2:2H20) (e.g., 10 g) in concentrated hydrochloric acid (e.g., 10 mL).
[4][15]

e Reduction: Pour the freshly prepared, cold diazonium salt solution into the cold stannous
chloride solution with vigorous stirring.[3][4] A solid precipitate of 4-
hydrazinylbenzenesulfonamide hydrochloride will form.
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« Isolation: Continue stirring the reaction mixture in the ice bath. Allow the mixture to stand,
preferably overnight, to ensure complete precipitation and reduction.[3][15]

« Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small
amount of cold water to remove residual acids and salts, then dry under vacuum.[3][4] For
higher purity, the crude product can be recrystallized from a suitable solvent system, such as
a methanol/water mixture.[3]

Pathway IlI: Nucleophilic Aromatic Substitution

This route offers a more direct approach and is particularly well-suited for large-scale industrial
production.[3][12] It avoids the use of unstable diazonium intermediates.

Mechanism and Rationale

Reaction: This method involves the direct reaction of 4-chlorobenzenesulfonamide with an
excess of hydrazine hydrate under elevated temperature and pressure.[3][4][12]

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
The electron-withdrawing sulfonamide group (-SOz2NH2) strongly deactivates the aromatic ring
towards electrophilic substitution but activates it for nucleophilic attack, particularly at the para
position. Hydrazine, a potent nucleophile, attacks the carbon atom bearing the chlorine, which
acts as a good leaving group.

Causality of Experimental Choices:

» Starting Material: 4-chlorobenzenesulfonamide is a cost-effective and commercially available
starting material, making this route economically viable for large-scale synthesis.[5][7]

o Excess Hydrazine: Hydrazine is used in a large molar excess (e.g., 8:1 to 15:1 ratio relative
to the chlorobenzenesulfonamide).[4][5][12] This high concentration increases the reaction
rate consistent with a second-order reaction and helps to drive the reaction to completion.[5]

[7]

o High Temperature and Pressure: The reaction requires significant energy input to overcome
the activation barrier for the SNAr reaction on the relatively unactivated benzene ring. Typical
conditions involve heating to 120-125°C in a sealed autoclave, which generates pressures of
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0.8-1.2 MPa.[3][4][12] These conditions ensure the reactants remain in the liquid phase and
accelerate the reaction rate.[5]

e Solvent: The reaction can be performed using hydrazine hydrate, where water is present in
the reaction medium. This avoids the need for other organic solvents, offering a greener and
more straightforward process.[5][7]

4-Chlorobenzenesulfonamide Hydrazine Hydrate
(Excess)

4-Hydrazinylbenzenesulfonamide
(Free Base)

High Temperature (120-125°C)
High Pressure (0.8-1.2 MPa)
in Autoclave

4-Hydrazinylbenzenesulfonamide
Hydrochloride

Click to download full resolution via product page

Caption: Experimental workflow for the nucleophilic substitution pathway.

Experimental Protocol: Synthesis from 4-
Chlorobenzenesulfonamide

This protocol is based on patented industrial processes.[4][12][19]

e Reactor Charging: Charge a suitable autoclave with 4-chlorobenzenesulfonamide and
hydrazine hydrate. A molar ratio of approximately 1:10 is preferred.[3][12] For example, 0.1
kmol of 4-chlorobenzenesulfonamide (19.2 kg) and 1.0 kmol of 80% hydrazine hydrate (62.5

kg).[12]

« Inerting: Purge the autoclave with an inert gas, such as nitrogen, to remove oxygen.[4]
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» Reaction Conditions: Heat the sealed reactor to 120-125°C.[4][12] The pressure will rise; it
can be maintained at 0.8-1.2 MPa, if necessary, by introducing nitrogen.[4][12]

» Monitoring: Maintain the reaction at this temperature and pressure with constant stirring until
the starting material is consumed. The reaction progress should be monitored by a suitable
analytical method like HPLC.[3]

« |solation of Free Base: After the reaction is complete, cool the mixture to induce
crystallization of the 4-hydrazinylbenzenesulfonamide free base.[3][4]

e Salt Formation and Purification: Filter the crude product. The resulting filter cake is then
treated with hydrochloric acid to form the stable hydrochloride salt.[3][4] The final product
can be further purified by recrystallization from a solvent such as a methanol/water mixture
to achieve high purity (e.g., >98%).[3][12]

Data Presentation: Comparative Summary of
Synthesis Pathways
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Parameter

Pathway I: Diazotization &
Reduction

Pathway II: Nucleophilic
Substitution

Starting Material

4-Aminobenzenesulfonamide

(Sulfanilamide)

4-Chlorobenzenesulfonamide

Key Reagents

NaNO:z, HCI, Reducing Agent
(SnClz, Na2S0s)[3][15]

Hydrazine Hydrate (excess)[3]
[12]

Reaction Conditions

Low Temperature (0-5°C) for
diazotization[3][8]

High Temperature (120-
125°C), High Pressure (0.8-1.2
MPa)[3][12]

Key Intermediate

Thermally unstable diazonium
salt[3][12]

None (Direct substitution)

Typical Yield

55-88%[3][13]

>979%][3][12]

Purity (after purification)

Good to High

Very High (>98.5%)[12]

Advantages

Uses common lab reagents,

well-established procedure.[3]

[6]

High yield & purity, cost-
effective for large scale, avoids
unstable intermediates.[5][7]
[12]

Disadvantages

Thermally unstable
intermediate, potential for side
products, use of heavy metals
(SnCl2).[12]

Requires specialized high-
pressure equipment
(autoclave).[3][4]

References

Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. [Link]
o EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
o US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines.
o Preparation method of p-hydrazine benzene sulfonamide hydrochloride.
» Assay of sulfa drugs by diazotitration Diazotization Titr
o understanding a mild, metal free reduction method for the large scale synthesis of
hydrazines. Baxendale Group. [Link]
e Process for 4-sulfonamidophenyl hydrazines.
o Chemistry Diazotization Reaction.

© 2025 BenchChem. All rights reserved. 8/11

Tech Support


https://pdf.benchchem.com/21/Synthesis_of_4_Hydrazinylbenzenesulfonamide_Hydrochloride_A_Technical_Guide_for_Researchers.pdf
https://asianpubs.org/index.php/ajomc/article/download/15219/15191
https://pdf.benchchem.com/21/Synthesis_of_4_Hydrazinylbenzenesulfonamide_Hydrochloride_A_Technical_Guide_for_Researchers.pdf
https://eureka.patsnap.com/patent-CN110256304A
https://pdf.benchchem.com/21/Synthesis_of_4_Hydrazinylbenzenesulfonamide_Hydrochloride_A_Technical_Guide_for_Researchers.pdf
https://alrasheedcol.edu.iq/modules/lect/lect/7312-Lab10.pdf
https://pdf.benchchem.com/21/Synthesis_of_4_Hydrazinylbenzenesulfonamide_Hydrochloride_A_Technical_Guide_for_Researchers.pdf
https://eureka.patsnap.com/patent-CN110256304A
https://pdf.benchchem.com/21/Synthesis_of_4_Hydrazinylbenzenesulfonamide_Hydrochloride_A_Technical_Guide_for_Researchers.pdf
https://eureka.patsnap.com/patent-CN110256304A
https://pdf.benchchem.com/21/Synthesis_of_4_Hydrazinylbenzenesulfonamide_Hydrochloride_A_Technical_Guide_for_Researchers.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1200737.htm
https://pdf.benchchem.com/21/Synthesis_of_4_Hydrazinylbenzenesulfonamide_Hydrochloride_A_Technical_Guide_for_Researchers.pdf
https://eureka.patsnap.com/patent-CN110256304A
https://eureka.patsnap.com/patent-CN110256304A
https://pdf.benchchem.com/21/Synthesis_of_4_Hydrazinylbenzenesulfonamide_Hydrochloride_A_Technical_Guide_for_Researchers.pdf
https://patents.google.com/patent/US3839325A/en
https://patents.google.com/patent/EP0919546B1/en
https://patentimages.storage.googleapis.com/f0/69/93/3b1d9af5454a74/EP0919546B1.pdf
https://eureka.patsnap.com/patent-CN110256304A
https://eureka.patsnap.com/patent-CN110256304A
https://pdf.benchchem.com/21/Synthesis_of_4_Hydrazinylbenzenesulfonamide_Hydrochloride_A_Technical_Guide_for_Researchers.pdf
https://pdf.benchchem.com/21/An_In_depth_Technical_Guide_to_4_hydrazinylbenzenesulfonamide_hydrochloride_CAS_17852_52_7.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase
inhibitory effects. Taylor & Francis Online. [Link]

» Synthesis of 4-hydrazinylbenzenesulfonamide. Sulfanilamide (1) was converted through a
diazotization reaction to form a diazonium salt intermediate (2), followed by reduction to yield
4-hydrazinylbenzenesulfonamide (3).

» Synthesis and In-Vitro Anticancer Evaluation of 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-
phenyl-pyrazol-1-yl}benzenesulfonamide. Asian Journal of Organic & Medicinal Chemistry.
[Link]

o Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to
Heterocyclic and Arylhydrazines. American Chemical Society. [Link]

o Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to
Heterocyclic and Arylhydrazines.

e CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing
sodium sulphite.

e CN101148430A - Preparation method for 4-sulfonamidophenylhydrazine hydrochloride.

e CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide
hydrochloride.

e Azo Coupling Reaction for Spectrophotometric Determination of Sulfanilamide Using (3 -
Naphthol as a Reagent. Iragi Academic Scientific Journals. [Link]

e 4-Sulfoamido phenyl hydrazine HCI. macsenlab.com. [Link]

» Diazotization: Significance and symbolism. WisdomLib. [Link]

e Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase
inhibitory effects. PubMed. [Link]

» CN116606231B - P-sulfonamide phenylhydrazine hydrochloride and preparation method
thereof.

e (NO) reacts with sulphanilamide to form diazonium ion.

e 4-Hydrazinylbenzenesulfonamide hydrochloride. PubChem. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. globallinker.com [globallinker.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1582950?utm_src=pdf-body
https://www.benchchem.com/product/b1582950?utm_src=pdf-body
https://www.benchchem.com/product/b1582950?utm_src=pdf-body
https://www.benchchem.com/product/b1582950?utm_src=pdf-custom-synthesis
https://www.globallinker.com/products/4-sulfoamido-phenyl-hydrazine-hcl-8494537
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. 4-Hydrazinylbenzenesulfonamide hydrochloride | C6H10CIN302S | CID 2794567 -
PubChem [pubchem.ncbi.nim.nih.gov]

3. pdf.benchchem.com [pdf.benchchem.com]
4. pdf.benchchem.com [pdf.benchchem.com]

5. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents
[patents.google.com]

6. US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines - Google Patents
[patents.google.com]

7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

9. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. Preparation method of p-hydrazine benzene sulfonamide hydrochloride - Eureka |
Patsnap [eureka.patsnap.com]

13. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [chemicalbook.com]
14. chem.libretexts.org [chem.libretexts.org]
15. asianpubs.org [asianpubs.org]

16. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by
utilizing sodium sulphite - Google Patents [patents.google.com]

17. pubs.acs.org [pubs.acs.org]
18. researchgate.net [researchgate.net]

19. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide
hydrochloride - Google Patents [patents.google.com]

To cite this document: BenchChem. [Introduction: The Strategic Importance of 4-
Hydrazinylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582950#4-hydrazinylbenzenesulfonamide-
synthesis-pathways-and-mechanisms]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2794567
https://pubchem.ncbi.nlm.nih.gov/compound/2794567
https://pdf.benchchem.com/21/Synthesis_of_4_Hydrazinylbenzenesulfonamide_Hydrochloride_A_Technical_Guide_for_Researchers.pdf
https://pdf.benchchem.com/21/An_In_depth_Technical_Guide_to_4_hydrazinylbenzenesulfonamide_hydrochloride_CAS_17852_52_7.pdf
https://patents.google.com/patent/EP0919546B1/en
https://patents.google.com/patent/EP0919546B1/en
https://patents.google.com/patent/US3839325A/en
https://patents.google.com/patent/US3839325A/en
https://patentimages.storage.googleapis.com/f0/69/93/3b1d9af5454a74/EP0919546B1.pdf
https://alrasheedcol.edu.iq/modules/lect/lect/7312-Lab10.pdf
https://satheejee.iitk.ac.in/article/chemistry/chemistry-diazotization-reaction/
https://www.researchgate.net/figure/Synthesis-of-4-hydrazinylbenzenesulfonamide-Sulfanilamide-1-was-converted-through-a_fig7_399100092
https://www.researchgate.net/figure/NO-reacts-with-sulphanilamide-to-form-diazonium-ion_fig15_224516769
https://eureka.patsnap.com/patent-CN110256304A
https://eureka.patsnap.com/patent-CN110256304A
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1200737.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Amines/Reactivity_of_Amines/Reactions_of_Aryl_Diazonium_Salts
https://asianpubs.org/index.php/ajomc/article/download/15219/15191
https://patents.google.com/patent/CN102964270A/en
https://patents.google.com/patent/CN102964270A/en
https://pubs.acs.org/doi/pdf/10.1021/op8002163
https://www.researchgate.net/publication/239223436_Heavy-Metal-Free_Reduction_Methodology_for_Large-Scale_Synthesis_Applicable_to_Heterocyclic_and_Arylhydrazines
https://patents.google.com/patent/CN110256304A/en
https://patents.google.com/patent/CN110256304A/en
https://www.benchchem.com/product/b1582950#4-hydrazinylbenzenesulfonamide-synthesis-pathways-and-mechanisms
https://www.benchchem.com/product/b1582950#4-hydrazinylbenzenesulfonamide-synthesis-pathways-and-mechanisms
https://www.benchchem.com/product/b1582950#4-hydrazinylbenzenesulfonamide-synthesis-pathways-and-mechanisms
https://www.benchchem.com/product/b1582950#4-hydrazinylbenzenesulfonamide-synthesis-pathways-and-mechanisms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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